molecular formula C11H13BrClNO B1441646 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine CAS No. 1220027-00-8

3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

Cat. No. B1441646
CAS RN: 1220027-00-8
M. Wt: 290.58 g/mol
InChI Key: UCATXYVMOLAKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine” is a chemical compound with the CAS number 1220027-00-8 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular formula for “this compound” is C11H13BrClNO . The molecular weight is 290.58 g/mol .


Physical And Chemical Properties Analysis

The compound “this compound” should be stored sealed in dry conditions at 2-8°C . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Stereoselective Synthesis

Research has shown interest in the stereoselective synthesis of cis-3,4-disubstituted piperidines through the ring transformation of 2-(2-mesyloxyethyl)azetidines, offering pathways to synthesize valuable templates in medicinal chemistry. These methods provide access to 5,5-nor-dimethyl analogs and derivatives with potential utility in drug development (Mollet et al., 2011).

Rearrangement and Functionalization

The rearrangement of 2-aryl-3,3-dichloroazetidines highlights a method for synthesizing azaheterocycles, which could serve as intermediates for further chemical transformations, including the production of novel functionalized azetidines. This research underlines the utility of azetidines as precursors in synthesizing a variety of functionalized compounds (Dejaegher et al., 2002).

Synthesis of Functionalized Azetidines

The application of 3-bromo-3-ethylazetidines for the synthesis of functionalized azetidines demonstrates the synthetic versatility of azetidine derivatives. These compounds have been used as starting materials for the preparation of novel azetidine building blocks, highlighting their potential in creating molecules with varied biological activities (Stankovic et al., 2013).

Antimicrobial Activity

Another dimension of research involves the synthesis of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, demonstrating antimicrobial activities. These studies suggest that modifications on the azetidine ring can lead to compounds with significant biological activities, offering pathways for the development of new antimicrobial agents (Patel & Patel, 2011).

Mechanism of Action

The mechanism of action for “3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine” is not specified in the search results. It’s important to note that this compound is intended for research use only.

properties

IUPAC Name

3-(2-bromo-4-chloro-3,5-dimethylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-6-3-9(15-8-4-14-5-8)10(12)7(2)11(6)13/h3,8,14H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCATXYVMOLAKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Br)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine
Reactant of Route 2
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine
Reactant of Route 3
Reactant of Route 3
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine
Reactant of Route 4
Reactant of Route 4
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine
Reactant of Route 5
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine
Reactant of Route 6
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.